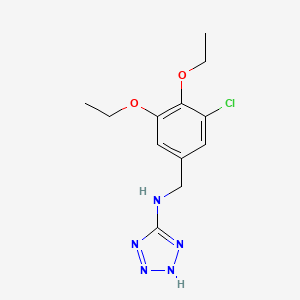![molecular formula C14H17N3OS B4427474 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B4427474.png)
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide
Descripción general
Descripción
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide (CPTH) is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CPTH has been found to have inhibitory effects on various enzymes, including histone deacetylases and proteases, making it a promising candidate for cancer treatment and other diseases.
Mecanismo De Acción
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide exerts its inhibitory effects on enzymes by binding to their active sites and disrupting their function. Specifically, this compound has been found to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and are often overexpressed in cancer cells. This compound has also been shown to inhibit the activity of proteases, which are involved in various cellular processes, including cell signaling and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to inhibiting enzyme activity, this compound has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been found to regulate the expression of various genes involved in cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of their activity. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine optimal dosages and treatment regimens.
Direcciones Futuras
There are many potential future directions for research on 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide. One area of interest is the development of more potent and selective inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for this compound in cancer treatment.
Aplicaciones Científicas De Investigación
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c15-9-11-5-4-8-16-14(11)19-10-13(18)17-12-6-2-1-3-7-12/h4-5,8,12H,1-3,6-7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTTZMOSOMCHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427396.png)
![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4427409.png)
![1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4427429.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427434.png)


![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427446.png)
![5-methyl-3-[2-(4-morpholinyl)ethyl]-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4427454.png)
![N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4427460.png)
![2-cyclohexyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4427463.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4427470.png)
![3-(4-methylphenyl)-5-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B4427472.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4427481.png)
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4427493.png)